

An In-depth Technical Guide to the EZH2 Inhibitor Tazemetostat (EPZ-6438)

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Compound of Interest					
Compound Name:	Ezh2-IN-8				
Cat. No.:	B15145320	Get Quote			

Note: A literature review for a compound specifically named "**Ezh2-IN-8**" did not yield any publicly available scientific data. Therefore, this guide provides a comprehensive review of Tazemetostat (EPZ-6438), a well-characterized, FDA-approved EZH2 inhibitor, as a representative example of the requested technical guide for researchers, scientists, and drug development professionals.

Tazemetostat (formerly EPZ-6438) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key therapeutic target.[3][5] Tazemetostat has received FDA approval for the treatment of certain patients with epithelioid sarcoma and relapsed or refractory follicular lymphoma.[6][7]

Mechanism of Action

Tazemetostat functions as an S-adenosylmethionine (SAM)-competitive inhibitor of EZH2's methyltransferase activity.[3][6] By binding to the SAM pocket of both wild-type and mutant forms of EZH2, it prevents the transfer of methyl groups to H3K27.[5][6] This leads to a global reduction in H3K27 di- and tri-methylation (H3K27me2/3), which in turn de-represses PRC2 target genes, including tumor suppressor genes.[3][8] In cancer cells dependent on EZH2 activity, this can induce cell cycle arrest, apoptosis, and cellular differentiation.[5][9]



Quantitative Data

The following tables summarize the key quantitative data for Tazemetostat's biochemical and cellular activities.

Table 1: Biochemical Activity of Tazemetostat

Target	Assay Type	Ki	IC 50	Selectivity	Reference
Wild-Type EZH2	Cell-free enzymatic	2.5 nM	11 nM	[1][6]	
Mutant EZH2 (Y641/A677)	Cell-free enzymatic	2.5 nM	2-38 nM	[3][6]	
EZH1	Cell-free enzymatic	392 nM	35-fold vs. EZH2	[1][6]	
Other HMTs	Cell-free enzymatic	>50,000 nM	>4,500-fold vs. EZH2	[1][6]	-

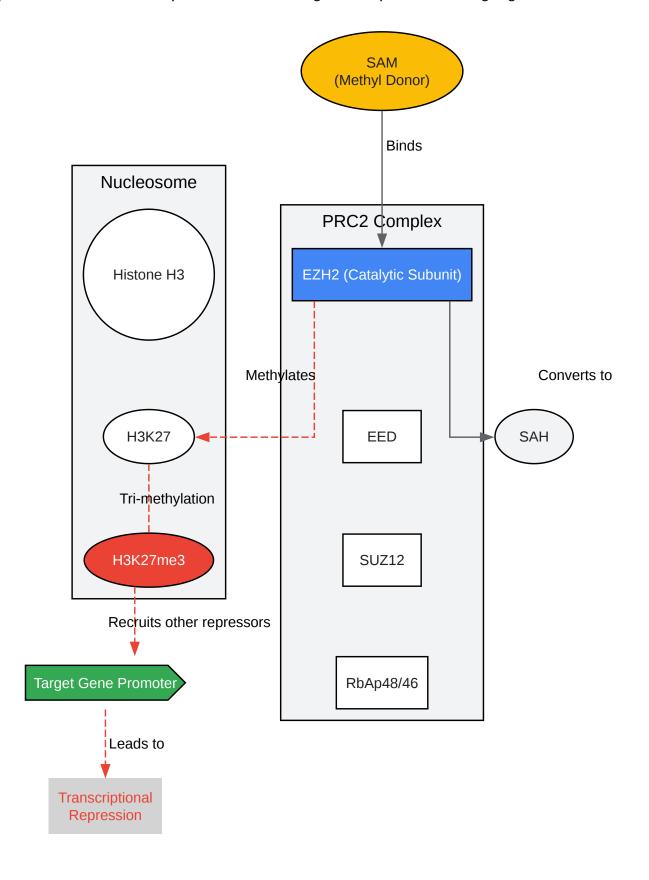
Table 2: Cellular Activity of Tazemetostat

Cell Line	Cancer Type	EZH2 Status	Assay Type	IC 50	Reference
WSU-DLCL2	Diffuse Large B-Cell Lymphoma	Y646F Mutant	H3K27me3 Reduction	9 nM	[5]
SMARCB1- deleted MRT cells	Malignant Rhabdoid Tumor	Wild-Type	Antiproliferati on	32 nM - 1 μM	[1]
Fuji	Synovial Sarcoma	Wild-Type	Antiproliferati on (14-day)	0.15 μΜ	[10]
HS-SY-II	Synovial Sarcoma	Wild-Type	Antiproliferati on (14-day)	0.52 μΜ	[10]

Signaling Pathways and Experimental Workflows



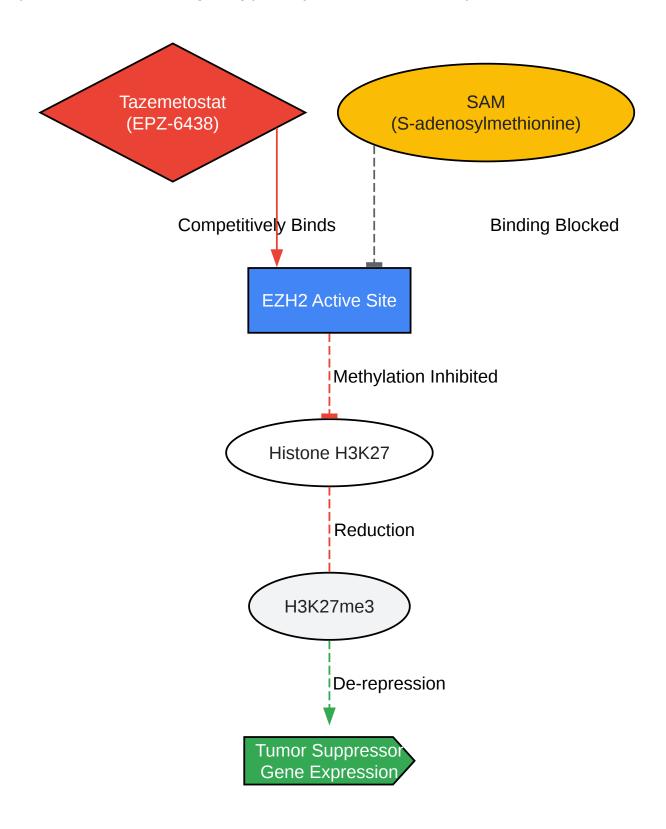
Visual representations of the core signaling pathway, inhibitor mechanism, and a standard experimental workflow are provided below using the Graphviz DOT language.





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Caption: Canonical EZH2 signaling pathway within the PRC2 complex.





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Caption: Mechanism of action for Tazemetostat as a SAM-competitive inhibitor.



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